molecular formula C13H18N4O B11942909 2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol

2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol

Cat. No.: B11942909
M. Wt: 246.31 g/mol
InChI Key: HCMILXCFZGCDPK-UHFFFAOYSA-N
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Description

2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C13H18N4O It is a derivative of benzimidazole and piperazine, which are both significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol typically involves the reaction of 1H-benzimidazole with piperazine in the presence of ethanol. The process can be carried out under reflux conditions to ensure complete reaction. The reaction is usually monitored using techniques such as thin-layer chromatography (TLC) to determine the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters depending on the substituent.

Scientific Research Applications

2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol involves its interaction with various molecular targets. The benzimidazole ring is known to bind to DNA and proteins, potentially disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The piperazine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol is unique due to its combination of benzimidazole and piperazine, which imparts a broad spectrum of biological activities. Its structural features allow for versatile chemical modifications, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C13H18N4O/c18-10-9-16-5-7-17(8-6-16)13-14-11-3-1-2-4-12(11)15-13/h1-4,18H,5-10H2,(H,14,15)

InChI Key

HCMILXCFZGCDPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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